Cas no 2228214-08-0 (4-(1-methylpiperazin-2-yl)-1H-indole)

4-(1-methylpiperazin-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 4-(1-methylpiperazin-2-yl)-1H-indole
- 2228214-08-0
- EN300-1794291
-
- インチ: 1S/C13H17N3/c1-16-8-7-14-9-13(16)11-3-2-4-12-10(11)5-6-15-12/h2-6,13-15H,7-9H2,1H3
- InChIKey: AUOXYRSZCOQWFR-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCNCC1C1=CC=CC2=C1C=CN2
計算された属性
- せいみつぶんしりょう: 215.142247555g/mol
- どういたいしつりょう: 215.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 31.1Ų
4-(1-methylpiperazin-2-yl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794291-0.05g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1794291-10.0g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1794291-2.5g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1794291-1g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1794291-0.1g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1794291-0.25g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1794291-1.0g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1794291-5.0g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1794291-10g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1794291-0.5g |
4-(1-methylpiperazin-2-yl)-1H-indole |
2228214-08-0 | 0.5g |
$1124.0 | 2023-09-19 |
4-(1-methylpiperazin-2-yl)-1H-indole 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
4-(1-methylpiperazin-2-yl)-1H-indoleに関する追加情報
4-(1-Methylpiperazin-2-yl)-1H-indole: A Comprehensive Overview
The compound 4-(1-methylpiperazin-2-yl)-1H-indole, identified by the CAS number 2228214-08-0, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This indole derivative, characterized by its piperazine ring substitution, exhibits a diverse range of biological activities, making it a valuable molecule for research and development.
Recent studies have highlighted the role of 4-(1-methylpiperazin-2-yl)-1H-indole in drug discovery, particularly in the context of neurodegenerative diseases. Researchers have explored its ability to modulate key cellular pathways associated with Alzheimer's disease and Parkinson's disease. The compound's structure, which includes a methyl-substituted piperazine group, contributes to its pharmacokinetic properties, enhancing its bioavailability and stability within biological systems.
In addition to its therapeutic potential, 4-(1-methylpiperazin-2-yl)-1H-indole has been investigated for its role in chemical synthesis and materials science. Its indole core serves as a versatile scaffold for constructing complex molecular architectures, enabling the creation of novel materials with tailored electronic and mechanical properties. This versatility underscores the compound's importance as a building block in organic chemistry.
The synthesis of 4-(1-methylpiperazin-2-yl)-1H-indole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalysis have significantly improved the efficiency and scalability of this synthesis, making it more accessible for large-scale production. These improvements are critical for meeting the growing demand for this compound in both academic and industrial settings.
From an environmental perspective, the ecological impact of CAS No 2228214-08-0 has been a topic of interest. Studies have shown that the compound exhibits low toxicity to aquatic organisms under standard laboratory conditions, suggesting that it may pose minimal risks to ecosystems when used responsibly. However, further research is needed to fully understand its long-term environmental effects and to develop best practices for its handling and disposal.
In conclusion, 4-(1-methylpiperazin-2-yl)-1H-indole, with its unique chemical structure and diverse applications, represents a promising molecule for advancing scientific research and innovation. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in various industries, driving progress in medicine, materials science, and beyond.
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